Methyl 7-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 7-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods often employ transition-metal catalysis to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 7-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-methyl-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of the methyl and ester groups can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other benzofuran derivatives .
Biological Activity
Methyl 7-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has gained attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound features a benzofuran ring with a methyl ester functional group. Its molecular formula is C11H10O3, and it has a molecular weight of approximately 194.19 g/mol. The unique structure contributes to its reactivity and biological properties.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer properties. A study evaluated various benzofuran derivatives' cytotoxic effects on cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The results showed that several derivatives induced apoptosis in cancer cells, with increased activity of caspases 3 and 7, markers for apoptosis induction .
Table 1 summarizes the cytotoxic effects observed in different studies:
Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | K562 | Not specified | Induces apoptosis via caspase activation |
Benzofuran Derivative A | HeLa | <10 | DNA damage and apoptosis |
Benzofuran Derivative B | MOLT-4 | 15 | ROS generation leading to cell death |
2. Antimicrobial Activity
This compound has shown promise in antimicrobial studies. Its derivatives were tested against various bacterial strains, revealing moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for selected compounds .
Table 2 provides an overview of antimicrobial activity:
Compound Name | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Benzofuran Derivative C | E. coli | 50 |
Benzofuran Derivative D | Candida albicans | 100 |
3. Mechanism of Action
The mechanism underlying the biological activity of this compound involves interaction with specific cellular targets:
- Apoptosis Induction : This compound triggers apoptosis in cancer cells through the activation of caspases and ROS generation .
- Antimicrobial Mechanism : It inhibits bacterial growth potentially by disrupting cell membrane integrity or interfering with metabolic pathways .
Case Studies
Case Study 1: Anticancer Potential
A study conducted on various benzofuran derivatives demonstrated that introducing a methyl group at specific positions significantly enhanced anticancer activity. For instance, a derivative with a methyl group at the C–3 position exhibited up to four times greater potency against cancer cell lines compared to its unsubstituted counterparts .
Case Study 2: Antimicrobial Efficacy
In another investigation, several benzofuran derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the presence of specific substituents influenced their efficacy against both Gram-positive and Gram-negative bacteria, showcasing the importance of structural modifications for enhancing biological activity .
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 7-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-4-3-5-8-9(11(12)13-2)6-14-10(7)8/h3-6H,1-2H3 |
InChI Key |
YHUNRLYZZFMXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CO2)C(=O)OC |
Origin of Product |
United States |
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